molecular formula C10H7N3O4 B172571 1-Naphthalenamine, 2,4-dinitro- CAS No. 13029-24-8

1-Naphthalenamine, 2,4-dinitro-

Cat. No.: B172571
CAS No.: 13029-24-8
M. Wt: 233.18 g/mol
InChI Key: UNYLUEQYSSXEBR-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 2,4-dinitro- is a chemical compound belonging to the family of nitroanilines. It is commonly used in the synthesis of dyes, pigments, and pharmaceuticals. This compound has also been found to exhibit biological activity, making it a subject of interest in medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1-Naphthalenamine, 2,4-dinitro- typically involves the nitration of 1-naphthylamine. One common method is the direct nitration of 1-naphthylamine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring .

Industrial production methods often involve a one-step catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions. This method is advantageous due to its high atom economy and reduced environmental impact .

Chemical Reactions Analysis

1-Naphthalenamine, 2,4-dinitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include amino derivatives and other substituted naphthalenes .

Scientific Research Applications

1-Naphthalenamine, 2,4-dinitro- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and developing pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 2,4-dinitro- involves its interaction with molecular targets such as tubulin proteins. This interaction inhibits the polymerization of microtubules, which is crucial for cell division and other cellular processes. The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-Naphthalenamine, 2,4-dinitro- can be compared with other nitroaniline derivatives such as:

  • 2,4-Dinitro-1-naphthalenamine
  • 2-Amino-4-nitro-1-naphthalenamine
  • 4-Nitro-N-methylaniline derivatives

These compounds share similar structural features but differ in their functional groups and reactivity. The unique positioning of the nitro groups in 1-Naphthalenamine, 2,4-dinitro- contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,4-dinitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c11-10-7-4-2-1-3-6(7)8(12(14)15)5-9(10)13(16)17/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYLUEQYSSXEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291575
Record name 1-Naphthalenamine, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-24-8
Record name 2,4-Dinitro-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13029-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenamine, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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